Add 17014

描述

属性

CAS 编号 |

55643-87-3 |

|---|---|

分子式 |

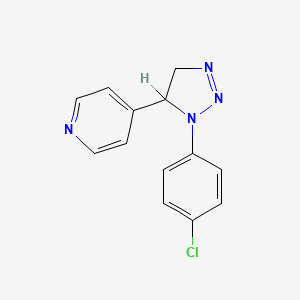

C13H11ClN4 |

分子量 |

258.70 g/mol |

IUPAC 名称 |

4-[3-(4-chlorophenyl)-4,5-dihydrotriazol-4-yl]pyridine |

InChI |

InChI=1S/C13H11ClN4/c14-11-1-3-12(4-2-11)18-13(9-16-17-18)10-5-7-15-8-6-10/h1-8,13H,9H2 |

InChI 键 |

VVRREURVTJNTQQ-UHFFFAOYSA-N |

规范 SMILES |

C1C(N(N=N1)C2=CC=C(C=C2)Cl)C3=CC=NC=C3 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

1-(4-chlorophenyl)-5-(4-pyridyl)delta(2)-1,2,3-triazoline ADD 17014 ADD-17014 |

产品来源 |

United States |

准备方法

合成路线和反应条件

ADD-17014 的合成涉及形成 1,2,3-三唑啉环,这是该化合物的主要结构单元。合成路线通常从制备叠氮化物中间体开始,然后与炔烃发生环加成反应生成三唑啉环。反应条件通常包括使用铜 (I) 催化剂以促进环加成过程。

工业生产方法

在工业环境中,ADD-17014 的生产将涉及扩大实验室合成方法的规模。这包括优化反应条件以确保最终产品的高产率和纯度。使用连续流反应器和自动化合成平台可以提高生产过程的效率和可扩展性。

化学反应分析

反应类型

ADD-17014 经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成不同的氧化态,这可能会改变其药理性质。

还原: 还原反应可以改变三唑啉环,可能导致形成不同的类似物。

取代: 化合物中的氯原子可以用其他官能团取代,从而合成各种衍生物。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 通常使用诸如氢化铝锂和硼氢化钠之类的还原剂。

取代: 可以使用叠氮化钠或氰化钾之类的试剂进行亲核取代反应。

主要生成产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能导致氧化物的形成,而还原可以产生还原的三唑啉衍生物。取代反应可以产生具有不同药理特性的各种取代的三唑啉。

科学研究应用

ADD-17014 具有多种科学研究应用,包括:

化学: 它被用作模型化合物来研究三唑啉环及其衍生物的反应性。

生物学: 该化合物的抗惊厥特性使其成为研究神经疾病和癫痫发作机制的宝贵工具。

医药: ADD-17014 被研究用于治疗癫痫和其他与癫痫发作相关的疾病的潜力。

工业: 该化合物的独特化学性质使其在开发新药和化学中间体方面发挥作用。

作用机制

ADD-17014 发挥其抗惊厥作用的机制涉及调节大脑中神经递质的活性。据信该化合物与特定的分子靶标相互作用,例如电压门控钠通道和γ-氨基丁酸 (GABA) 受体。通过调节这些途径,ADD-17014 有助于稳定神经元活动并预防癫痫发作。

相似化合物的比较

Comparison with Structurally Similar Compounds

Triazole derivatives are widely studied for their biological and electronic properties. Below, we compare 4-[1-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]pyridine with analogs in terms of structure , synthesis , and reported activities .

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Differences

The dihydrotriazole core introduces partial saturation, reducing aromaticity versus fully unsaturated triazoles, which may alter π-stacking interactions in biological systems.

Heterocyclic Diversity :

- Pyridine vs. Coumarin : The target compound’s pyridine ring offers a rigid, planar structure, while coumarin-containing analogs (e.g., compound 4i in ) include fused benzopyrone systems, which are larger and more lipophilic .

Computational Insights

For example:

- The 4-chlorophenyl group may create localized negative regions, affecting ligand-receptor interactions.

- Comparative electron density maps with coumarin hybrids might reveal differences in charge distribution critical for bioactivity .

生物活性

The compound 4-[1-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]pyridine is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure

The molecular formula of 4-[1-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]pyridine is , with a molecular weight of 253.7 g/mol. The compound features a pyridine ring and a triazole moiety, which are critical for its biological interactions.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of triazole derivatives. For instance:

- Synthesis and Testing : A study synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. Compounds with the 4-chlorophenyl group exhibited significant activity, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Triazole Derivative A | 3.12 | Staphylococcus aureus |

| Triazole Derivative B | 6.25 | Escherichia coli |

Anticancer Activity

The anticancer potential of triazole derivatives has also been extensively studied:

- In Vitro Studies : Research demonstrated that certain triazole compounds exhibited cytotoxic effects against various cancer cell lines. For example, a derivative was found to have an IC50 value of 27.3 μM against the T47D breast cancer cell line .

| Cell Line | IC50 (μM) | Compound Tested |

|---|---|---|

| HCT-116 (Colon) | 6.2 | Triazole Derivative C |

| T47D (Breast) | 27.3 | Triazole Derivative D |

Anti-inflammatory Activity

Triazoles are also noted for their anti-inflammatory properties:

- Mechanism of Action : Some studies suggest that triazoles inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic effects in inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various triazole derivatives, one compound demonstrated superior antimicrobial activity against Enterobacter aerogenes, with an MIC of 4 μg/mL. This efficacy was attributed to the presence of the chlorophenyl group enhancing membrane permeability .

Case Study 2: Anticancer Properties

A derivative tested against MCF-7 (breast cancer) cells showed significant cytotoxicity with an IC50 value of 15 μM. The study highlighted the role of the triazole ring in inducing apoptosis in cancer cells through reactive oxygen species (ROS) generation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。